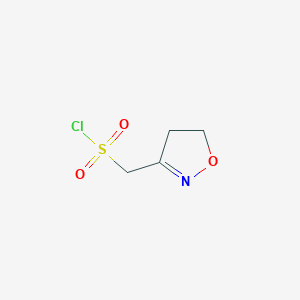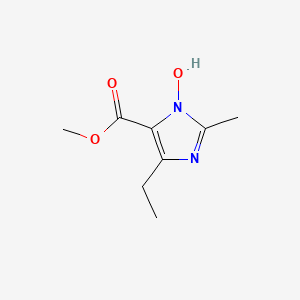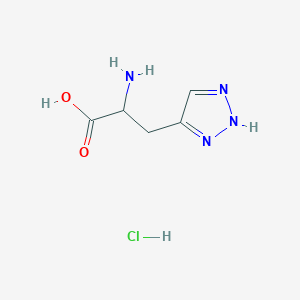
1-(fluoromethoxy)-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Fluoromethoxy)-3-iodobenzene (FMBI) is an organofluorine compound that has a wide range of applications in the fields of chemistry, biochemistry, and medicine. FMBI is a versatile molecule that can be used in a variety of ways, including as a reagent for synthesis, as a biochemical probe to study biological systems, and as a therapeutic agent.
Aplicaciones Científicas De Investigación
1-(fluoromethoxy)-3-iodobenzene is a versatile molecule that can be used in a variety of scientific research applications. It can be used as a reagent for the synthesis of other compounds, as a biochemical probe to study biological systems, and as a therapeutic agent. 1-(fluoromethoxy)-3-iodobenzene has been used to study the effects of various drugs on the body, to study the effects of environmental chemicals on cells, and to study the effects of various hormones on the body. 1-(fluoromethoxy)-3-iodobenzene has also been used as a fluorescent probe to study the structure and function of proteins, as a fluorescent marker to study the localization of proteins, and as a fluorescent reporter to study gene expression.
Mecanismo De Acción
The mechanism of action of 1-(fluoromethoxy)-3-iodobenzene is not yet fully understood. However, it is believed to interact with proteins and other molecules in the body in a variety of ways, such as by binding to proteins, forming complexes with proteins, and altering the structure of proteins. In addition, 1-(fluoromethoxy)-3-iodobenzene has been shown to interact with other molecules, such as hormones, drugs, and environmental chemicals, in a variety of ways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(fluoromethoxy)-3-iodobenzene are not yet fully understood. However, it is believed to have a wide range of effects on the body, including affecting the activity of enzymes, altering the expression of genes, and affecting the transport of molecules across cell membranes. In addition, 1-(fluoromethoxy)-3-iodobenzene has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(fluoromethoxy)-3-iodobenzene in laboratory experiments include its low cost, its versatility, and its ability to interact with proteins and other molecules. However, there are some limitations to using 1-(fluoromethoxy)-3-iodobenzene in laboratory experiments. For example, 1-(fluoromethoxy)-3-iodobenzene is not very stable and can degrade over time. In addition, 1-(fluoromethoxy)-3-iodobenzene can be toxic to cells, so it should be used with caution.
Direcciones Futuras
Future research on 1-(fluoromethoxy)-3-iodobenzene could focus on further elucidating its mechanism of action, exploring its potential therapeutic applications, and studying its effects on other molecules, such as hormones and environmental chemicals. In addition, further research could focus on developing more efficient and cost-effective synthesis methods for 1-(fluoromethoxy)-3-iodobenzene and on exploring its potential applications in the fields of biochemistry, medicine, and other fields. Finally, further research could focus on developing new fluorescent probes and markers based on 1-(fluoromethoxy)-3-iodobenzene to study the structure and function of proteins and other molecules.
Métodos De Síntesis
The synthesis of 1-(fluoromethoxy)-3-iodobenzene begins with the reaction of 1-fluoro-3-iodobenzene and methoxyamine hydrochloride in aqueous acetonitrile. This reaction yields the intermediate 1-(fluoromethoxy)-3-iodobenzene. The intermediate can then be reacted with potassium carbonate in aqueous acetonitrile to yield the desired product, 1-(fluoromethoxy)-3-iodobenzene. This synthesis method is simple, efficient, and cost-effective.
Propiedades
IUPAC Name |
1-(fluoromethoxy)-3-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c8-5-10-7-3-1-2-6(9)4-7/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOZFBQFDOKRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Fluoromethoxy)-3-iodobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate](/img/structure/B6603313.png)
![[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)](/img/structure/B6603319.png)

![2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B6603336.png)
![5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B6603341.png)

